tert-butyl N-(2-hydroxybutyl)carbamate
Description
Properties
CAS No. |
121102-96-3 |
|---|---|
Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl N 2 Hydroxybutyl Carbamate
Direct N-Protection Strategies of 2-Hydroxybutylamine with tert-Butyl Dicarbonate (B1257347)
The most straightforward method for the synthesis of tert-butyl N-(2-hydroxybutyl)carbamate involves the direct N-protection of 2-hydroxybutylamine (also known as 2-amino-1-butanol) with di-tert-butyl dicarbonate (Boc₂O). This reaction, a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine, is widely favored for its generally high yields and mild reaction conditions. mychemblog.comwikipedia.org The Boc group is stable under a wide range of nucleophilic and basic conditions, making it an ideal choice for protecting the amino functionality while other chemical transformations are carried out on the hydroxyl group or other parts of the molecule. wikipedia.org
Optimized Reaction Conditions and Solvent Systems
The reaction between 2-hydroxybutylamine and di-tert-butyl dicarbonate is typically conducted in the presence of a base to neutralize the acidic byproduct formed during the reaction. A variety of solvents can be employed, with the choice often depending on the specific base used and the desired reaction temperature. Common solvent systems include aqueous mixtures with tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or dioxane, as well as anhydrous conditions. mychemblog.com
The selection of the base is crucial for optimizing the reaction. Inorganic bases such as sodium bicarbonate or sodium hydroxide (B78521) are frequently used in aqueous solvent systems. fishersci.co.uk Organic bases, most notably triethylamine (B128534) (Et₃N) and 4-(dimethylamino)pyridine (DMAP), are also commonly employed, particularly in anhydrous solvents like dichloromethane (B109758) (DCM) or THF. mychemblog.com DMAP can also act as a nucleophilic catalyst, accelerating the reaction.
Reaction temperatures are generally mild, often ranging from 0 °C to room temperature, which helps to prevent side reactions. fishersci.co.uk The progress of the reaction can be conveniently monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the this compound is typically isolated and purified through standard workup procedures involving extraction and chromatography.
| Solvent System | Base | Typical Temperature | Key Advantages |
|---|---|---|---|
| Water/THF | Sodium Bicarbonate | Room Temperature | Readily available and inexpensive reagents, environmentally benign. |
| Dichloromethane (DCM) | Triethylamine (Et₃N) | 0 °C to Room Temperature | Good for anhydrous conditions, easy removal of solvent. |
| Acetonitrile | 4-(Dimethylamino)pyridine (DMAP) | Room Temperature | Can accelerate the reaction, suitable for less reactive amines. |
| Dioxane/Water | Sodium Hydroxide | Room Temperature | Effective for amino acid protection, can be adapted for amino alcohols. |
Catalytic Approaches in Carbamate (B1207046) Formation
While the direct N-protection of 2-hydroxybutylamine with di-tert-butyl dicarbonate often proceeds efficiently without a catalyst, certain catalytic systems can enhance the reaction rate and selectivity. Lewis acids have been reported to catalyze the N-tert-butoxycarbonylation of amines. For instance, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been shown to be a highly efficient and reusable catalyst for this transformation under solvent-free conditions at room temperature. organic-chemistry.org Similarly, ionic liquids, such as 1-alkyl-3-methylimidazolium cation-based systems, can act as catalysts by activating the di-tert-butyl dicarbonate. organic-chemistry.org
The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst offers a simple and efficient method for the chemoselective mono-N-Boc protection of various amines, including amino alcohols. organic-chemistry.org A key advantage of this system is the avoidance of common side reactions like the formation of oxazolidinones, which can occur with α-amino alcohols. organic-chemistry.org
Chemo- and Regioselective Synthesis via Alternative Pathways
Beyond direct N-protection, alternative synthetic routes can provide this compound, often with high degrees of chemo- and regioselectivity. These methods can be particularly useful when the starting material is not 2-hydroxybutylamine itself.
Curtius Rearrangement Derivatives in Carbamate Formation
The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. wikipedia.orgnih.gov This isocyanate can then be trapped with an alcohol to form a carbamate. To synthesize this compound via this route, a suitable carboxylic acid precursor is required. The rearrangement proceeds with the retention of the stereochemistry of the migrating group, making it valuable for the synthesis of chiral molecules. nih.gov
A one-pot procedure for the synthesis of tert-butyl carbamates from carboxylic acids has been developed. nih.gov This method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to generate the acyl azide in situ. nih.gov The subsequent Curtius rearrangement is promoted by a catalytic amount of zinc(II) triflate in the presence of tetrabutylammonium (B224687) bromide, and the resulting isocyanate is trapped by the in situ generated tert-butoxide to yield the Boc-protected amine. nih.govorgsyn.org
| Starting Material | Key Reagents | Intermediate | Product |
|---|---|---|---|
| Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium Azide, Zinc(II) triflate (cat.), Tetrabutylammonium bromide | Acyl azide, Isocyanate | tert-Butyl Carbamate |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs leading directly to this compound are not extensively documented, the synthesis of β-hydroxy carbamates can be envisioned through such strategies. For example, MCRs that generate β-amino alcohol skeletons could be adapted, followed by a subsequent N-protection step. The development of novel MCRs remains an active area of research, and it is plausible that a direct, one-pot synthesis of this compound could be achieved through a carefully designed multicomponent strategy.
Enantioselective Synthesis of Chiral this compound
The synthesis of enantiomerically pure forms of this compound, namely (R)- and (S)-tert-butyl N-(2-hydroxybutyl)carbamate, is of significant interest for the preparation of chiral drugs and other biologically active molecules. This can be achieved by starting with the corresponding enantiomerically pure 2-amino-1-butanol or through asymmetric synthetic methods.
The direct N-protection of enantiomerically pure (R)- or (S)-2-amino-1-butanol with di-tert-butyl dicarbonate, under the conditions described in section 2.1, will proceed with retention of stereochemistry to yield the corresponding chiral carbamate. The key to this approach is the availability of the enantiopure starting material.
Alternatively, biocatalytic methods can be employed to produce chiral amino alcohols. For instance, enzymatic reductive amination of a suitable keto-alcohol precursor could provide enantiomerically pure 2-amino-1-butanol, which can then be protected. Furthermore, chiral catalysts, such as amino acid-derived catalysts, can be used in asymmetric transformations to introduce the desired stereochemistry. While specific examples for the direct asymmetric synthesis of this compound are not prevalent in the literature, the principles of asymmetric catalysis are well-established and could be applied to this target molecule.
Asymmetric Catalysis in Hydroxylation and Amination Reactions
Asymmetric catalysis provides a direct and atom-economical route to chiral molecules like this compound. Key reactions in this context are the asymmetric dihydroxylation and asymmetric aminohydroxylation of alkenes.
Asymmetric Dihydroxylation (AD): The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from prochiral olefins. organic-chemistry.org This method typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, most commonly derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) alkaloids. wikipedia.org For the synthesis of a precursor to this compound, 1-butene (B85601) could be subjected to asymmetric dihydroxylation to yield (R)- or (S)-1,2-butanediol, depending on the chiral ligand used (AD-mix-α or AD-mix-β). wikipedia.org The resulting chiral diol can then be selectively aminated and subsequently protected with a tert-butoxycarbonyl (Boc) group.
Asymmetric Aminohydroxylation (AA): A more direct approach is the Sharpless asymmetric aminohydroxylation, which introduces both a hydroxyl and an amino group across a double bond in a single step. rsc.org This reaction uses an osmium catalyst and a chiral ligand, similar to the AD reaction, but with a nitrogen source that also acts as the oxidant. rsc.orgnih.govnih.gov Various nitrogen sources can be employed, including carbamates, sulfonamides, and primary amides, allowing for the direct installation of a protected amine. rsc.orgorganic-chemistry.org By using a tert-butoxycarbonyl-protected nitrogen source with 1-butene, it is conceptually feasible to synthesize this compound directly with high enantioselectivity. The regioselectivity of the addition, which is a critical aspect of this reaction, can often be controlled by the choice of ligand and reaction conditions. rsc.org
Table 1: Asymmetric Catalytic Approaches
| Method | Starting Material | Key Reagents | Product | Key Features |
|---|---|---|---|---|
| Asymmetric Dihydroxylation | 1-Butene | OsO₄ (cat.), Chiral Ligand (e.g., (DHQ)₂PHAL), Co-oxidant (e.g., K₃[Fe(CN)₆]) | (R)- or (S)-1,2-Butanediol | High enantioselectivity, well-established method. organic-chemistry.orgwikipedia.org |
| Asymmetric Aminohydroxylation | 1-Butene | OsO₄ (cat.), Chiral Ligand (e.g., (DHQD)₂PHAL), Nitrogen Source (e.g., Boc-N(Cl)Na) | This compound | Direct, atom-economical route. rsc.orgnih.govnih.govorganic-chemistry.org |
Enzymatic Kinetic Resolution Techniques for Enantiopure Intermediates
Enzymatic kinetic resolution (EKR) is a powerful tool for obtaining enantiomerically pure compounds. This technique relies on the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
In the context of this compound synthesis, EKR can be applied to a racemic mixture of the target compound itself or to a racemic intermediate. For instance, a racemic mixture of this compound can be resolved through lipase-catalyzed transesterification. The enzyme will selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. This approach has been successfully demonstrated for structurally similar amino alcohols.
Alternatively, a racemic intermediate such as 1,2-butanediol (B146104) can be resolved. One enantiomer of the diol can be selectively acetylated by a lipase, and the resulting monoacetate can be separated from the unreacted diol. The enantiomerically enriched diol can then be converted to the final product. Lipases are known to effectively resolve racemic amino acid esters in aqueous solutions with high reactivity and selectivity. nih.gov
Table 2: Enzymatic Kinetic Resolution
| Substrate | Enzyme | Reaction Type | Products | Key Features |
|---|---|---|---|---|
| Racemic this compound | Lipase (e.g., Candida antarctica Lipase B) | Transesterification | Enantiopure carbamate and its acylated counterpart | High enantioselectivity, mild reaction conditions. |
| Racemic 1,2-Butanediol | Lipase | Acetylation | Enantiopure 1,2-butanediol and its monoacetate | Access to chiral diol precursor. |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed.
For the synthesis of this compound, a common strategy involves the use of a chiral auxiliary to control the stereoselective reduction of a ketone or the addition of a nucleophile to an imine. For example, a chiral oxazolidinone auxiliary can be acylated with a keto-acid, and the subsequent diastereoselective reduction of the ketone, directed by the chiral auxiliary, would yield a protected amino alcohol precursor with high diastereomeric excess. Removal of the auxiliary would then provide the enantiopure amino alcohol.
Another approach involves the use of chiral β-amino alcohols as ligands or auxiliaries in asymmetric synthesis. researchgate.net These can be derived from natural sources and can be functionalized to enhance their steric directing effect. researchgate.net A strategy has been reported that utilizes a catalytically formed chiral auxiliary from an achiral precursor to direct a subsequent diastereoselective reaction, providing a route to enantioenriched chiral amino alcohols. acs.org
Table 3: Chiral Auxiliary-Mediated Synthesis
| Chiral Auxiliary | Reaction Type | Intermediate | Key Features |
|---|---|---|---|
| Chiral Oxazolidinone | Diastereoselective ketone reduction | N-Acyloxazolidinone | Well-established method, high diastereoselectivity. |
| Chiral β-Amino Alcohols | Asymmetric addition to imines | Chiral imine intermediate | Can be used as ligands or auxiliaries. researchgate.net |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to develop more sustainable and environmentally friendly processes.
Solvent-Free and Aqueous Medium Reactions
Conducting reactions in the absence of organic solvents or in aqueous media offers significant environmental benefits.
Solvent-Free Synthesis: The protection of amines with a tert-butoxycarbonyl (Boc) group can often be achieved under solvent-free conditions. For instance, the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) can be performed neat or with minimal solvent, reducing waste and simplifying product purification. Enzymatic esterifications in solvent-free systems have also been explored, demonstrating the feasibility of biocatalytic reactions without bulk organic solvents. mdpi.comulpgc.es
Aqueous Medium Reactions: While the tert-butoxycarbonyl group is generally sensitive to acidic conditions, certain reactions can be performed in aqueous media. For example, the kinetic resolution of amino acid esters catalyzed by lipases is typically carried out in aqueous solutions. nih.gov Furthermore, some palladium-catalyzed aminohydroxylation reactions of alkenes have been successfully performed in aqueous media, where water can act as a reaction medium, nucleophile, and Brønsted acid catalyst. researchgate.net
Biocatalytic Transformations for Sustainable Production
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions, and reduced environmental impact.
Enzymatic Hydroxylation and Amination: Enzymes such as cytochrome P450 monooxygenases and dioxygenases can catalyze the selective hydroxylation of C-H bonds. While direct enzymatic hydroxylation to form the 2-hydroxy group in a precursor to this compound is a possibility, a more established approach is the use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) for the asymmetric reduction of a corresponding ketone to the chiral alcohol. nih.govresearchgate.net Similarly, amine dehydrogenases (AmDHs) and transaminases (TAs) can be used for the asymmetric synthesis of chiral amines from ketones.
A photobiocatalytic approach has been developed for the synthesis of chiral secondary fatty alcohols from renewable unsaturated fatty acids, showcasing the potential of combining light and enzymes for sustainable synthesis. nih.gov
Table 4: Green Chemistry Approaches
| Approach | Reaction | Key Features |
|---|---|---|
| Solvent-Free | Boc-protection of amines | Reduced waste, simplified workup. |
| Enzymatic esterification | Increased volumetric productivity. mdpi.comulpgc.es | |
| Aqueous Medium | Enzymatic kinetic resolution | Environmentally benign solvent. nih.gov |
| Pd-catalyzed aminohydroxylation | Water as a reactant and catalyst. researchgate.net | |
| Biocatalysis | Asymmetric reduction of ketones (KREDs/ADHs) | High enantioselectivity, mild conditions. nih.govresearchgate.net |
| Asymmetric amination of ketones (AmDHs/TAs) | Access to chiral amines. | |
| Photobiocatalytic synthesis | Use of renewable resources and energy. nih.gov |
Chemical Transformations and Reactivity of Tert Butyl N 2 Hydroxybutyl Carbamate
Deprotection Strategies of the tert-Butyl Carbamate (B1207046) Moiety
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal. nih.govrsc.org The cleavage of this group from tert-butyl N-(2-hydroxybutyl)carbamate is a critical step in many synthetic pathways to unveil the primary amine functionality.
The most common method for the deprotection of the Boc group is through acid-mediated cleavage. acsgcipr.org Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed. commonorganicchemistry.comresearchgate.net The mechanism proceeds through several key steps:
Protonation: The initial step involves the protonation of the carbonyl oxygen of the carbamate group by the acid. commonorganicchemistry.com
Formation of a Carbamic Acid: Following protonation, the stable tert-butyl cation is eliminated, resulting in the formation of an unstable carbamic acid intermediate. commonorganicchemistry.com The generated tert-butyl cation can be quenched by a suitable trapping agent or deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com
Decarboxylation: The carbamic acid rapidly undergoes decarboxylation, releasing carbon dioxide and yielding the free primary amine. commonorganicchemistry.com
Salt Formation: Under the acidic conditions, the newly formed amine is protonated, resulting in the corresponding ammonium (B1175870) salt (e.g., a trifluoroacetate (B77799) or hydrochloride salt). commonorganicchemistry.com
Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the concentration of acids like HCl, sulfuric acid, and methanesulfonic acid. acs.orgnih.gov This suggests a general acid-catalyzed mechanism involving the separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. researchgate.netacs.orgnih.gov
While strong acids are effective, the need for milder conditions that tolerate other acid-sensitive functional groups has led to the development of various alternative deprotection strategies.
Aqueous phosphoric acid has been reported as an effective and environmentally benign reagent for the deprotection of Boc groups. thieme-connect.comorganic-chemistry.org This method is mild, procedurally simple, and demonstrates high functional group tolerance, preserving the stereochemical integrity of N-Boc amino acids. thieme-connect.com Other methods include the use of metal catalysts or reagents like acetyl chloride in methanol. nih.gov Thermal N-Boc deprotection in the absence of an acid catalyst has also been achieved in continuous flow systems. researchgate.net
A catalytic protocol using the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), in combination with triethylsilane offers a mild method for cleaving the C–O bond of tert-butyl carbamates under neutral conditions. organic-chemistry.orgresearchgate.net This approach is suitable for a wide range of substrates, including aliphatic and heterocyclic compounds. researchgate.net
Table 1: Selected Mild and Catalytic Deprotection Methods for N-Boc Groups
| Reagent/Catalyst System | Conditions | Key Features |
| Aqueous Phosphoric Acid (85 wt%) | Room temperature, 4-8 h | Mild, high functional group tolerance, environmentally benign. thieme-connect.comorganic-chemistry.org |
| Oxalyl Chloride/Methanol | Room temperature, 1-4 h | Mild, selective, high yields (up to 90%). nih.govrsc.orgrsc.org |
| Magic Blue (MB•+)/Triethylsilane | Mild conditions | Catalytic, neutral conditions, accelerates C-O bond cleavage. organic-chemistry.orgresearchgate.net |
| Iodine (catalytic) | Solvent-free | Catalytic amounts of iodine are used. nih.gov |
| Zinc Bromide (ZnBr₂) | Dichloromethane (B109758) (DCM) | Lewis acid catalysis; selectivity can be an issue. researchgate.net |
A notably mild and efficient method for N-Boc deprotection utilizes oxalyl chloride in methanol. nih.govrsc.orgrsc.org This reaction proceeds at room temperature, often within a few hours, and provides high yields for a diverse range of substrates, including aliphatic and aromatic amines. nih.govresearchgate.net
The proposed mechanism for this transformation is believed to be broader than the simple in situ generation of HCl from the reaction of oxalyl chloride with methanol. nih.govrsc.org Experiments comparing the oxalyl chloride-methanol system with an equivalent HCl-methanol system showed that the former was significantly more effective in deprotecting N-Boc-L-tryptophan, suggesting a more complex mechanism is at play. nih.govrsc.org
It is postulated that the electrophilic nature of oxalyl chloride allows for a plausible addition reaction with the carbonyl unit of the carbamate. nih.gov This interaction likely forms an intermediate that facilitates the cleavage of the Boc group. nih.gov This method's effectiveness with substrates containing electron-withdrawing groups, which destabilize the aryl carbamate, further supports a direct role for oxalyl chloride in the cleavage process. nih.gov
Reactions Involving the Hydroxyl Group
The secondary hydroxyl (-OH) group in this compound is a key site for further functionalization, allowing for its conversion into other important chemical moieties.
The secondary alcohol can be oxidized to the corresponding ketone, tert-butyl N-(2-oxobutyl)carbamate. This transformation can be achieved using a wide array of oxidizing agents. The choice of reagent depends on the desired selectivity and tolerance of other functional groups present in the molecule, particularly the acid-sensitive Boc group.
Common methods for the oxidation of secondary alcohols to ketones include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Jones oxidation. organic-chemistry.org Milder, more selective methods are often preferred to avoid cleavage of the Boc protecting group. Catalytic systems such as those based on 2-iodyloxybenzenesulfonic acid with Oxone, or TEMPO with a co-oxidant, offer highly efficient and selective oxidation under conditions that are compatible with acid-sensitive groups. organic-chemistry.org A system of CeBr₃/H₂O₂ has been noted for its high selectivity in oxidizing secondary alcohols over primary ones. organic-chemistry.org
Table 2: Common Reagents for Oxidation of Secondary Alcohols
| Reagent/System | Description |
| Dess-Martin Periodinane (DMP) | A mild and highly selective reagent for oxidizing primary and secondary alcohols. organic-chemistry.org |
| Swern Oxidation | Uses oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO). |
| TEMPO-based systems | Catalytic amounts of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical with a stoichiometric co-oxidant. organic-chemistry.org |
| Jones Oxidation | Chromium trioxide in aqueous sulfuric acid; harsh conditions, not suitable for acid-labile substrates. organic-chemistry.org |
| 2-Iodoxybenzenesulfonic acid/Oxone | A highly active catalytic system for efficient and selective alcohol oxidation. organic-chemistry.org |
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The use of benzotriazole (B28993) esters, formed in situ from carboxylic acids, has also been shown to be an effective strategy for the esterification of tertiary alcohols. researchgate.netresearchgate.net
Etherification, the formation of an ether linkage, can be accomplished by reacting the hydroxyl group with an alkylating agent. For instance, a Williamson ether synthesis-type reaction can be employed, where the alcohol is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Phase-transfer catalysis is a useful technique for such alkylations. A patent describes the alkylation of a similar N-Boc protected amino alcohol using dimethyl sulfate (B86663) as the alkylating agent in the presence of potassium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This method results in the formation of the corresponding methyl ether. google.com
Nucleophilic Substitution Reactions of Activated Hydroxyl Derivatives
The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. Therefore, it requires activation to facilitate displacement by a nucleophile. This is typically achieved by converting the hydroxyl group into a better leaving group, such as a mesylate or tosylate.
Activation of the hydroxyl group as a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine (B128534), yields the corresponding mesylate derivative. This intermediate can then undergo SN2 displacement with various nucleophiles. For instance, treatment of the mesylate with a suitable nucleophile can lead to the introduction of different functional groups at the C2 position with inversion of configuration. researchgate.net This two-step sequence provides a reliable method for the stereochemical inversion of the alcohol center.
Similarly, activation via tosylation using p-toluenesulfonyl chloride can be employed. The resulting tosylate is a highly effective leaving group and readily participates in nucleophilic substitution reactions.
A key application of this reactivity is the synthesis of chiral 2-substituted morpholines. Starting from the appropriate enantiomer of this compound, activation of the hydroxyl group, followed by intramolecular cyclization under basic conditions, can furnish the corresponding morpholin-3-one. Subsequent reduction of the lactam can then yield the desired morpholine (B109124) derivative.
Cyclization Reactions
The bifunctional nature of this compound, possessing both a nucleophilic carbamate and an electrophilic center (after activation of the hydroxyl group), allows for various intramolecular cyclization reactions. These reactions are pivotal in the synthesis of heterocyclic compounds.
A prominent example is the synthesis of oxazolidinones. Treatment of this compound with methanesulfonyl chloride and a base not only activates the hydroxyl group but can also facilitate an intramolecular SN2 cyclization. researchgate.net In this process, the oxygen atom of the Boc-carbonyl group acts as an intramolecular nucleophile, attacking the activated C2 position and displacing the mesylate group. This results in the formation of a 5-ethyloxazolidin-2-one with inversion of configuration at the C5 stereocenter. researchgate.net This methodology has been effectively used in the synthesis of complex molecules. researchgate.net
Furthermore, halo-induced cyclization represents another strategy. For instance, treatment of related N-allylcarbamates with a halogenating agent like N-bromosuccinamide (NBS) can induce cyclization to form oxazolidinone rings. researchgate.net This type of reaction proceeds via the formation of a halonium ion intermediate, which is then attacked by the carbamate oxygen. While this specific reaction has been demonstrated on allyl systems, the underlying principle of intramolecular nucleophilic attack on an electrophilically activated carbon center is relevant.
The table below summarizes the key cyclization reactions of derivatives of this compound.
| Starting Material Derivative | Reagents | Product | Reference |
| tert-Butyl N-(2-mesyloxybutyl)carbamate | Dimethylaminopyridine (DMAP), DMF | (S)-5-Ethyloxazolidin-2-one | researchgate.net |
| tert-Butyl allyl(phenyl)carbamate | N-Bromosuccinamide (NBS) | Halogenated oxazolidinone | researchgate.net |
Transformations of the Alkyl Chain
Functionalization at Terminal Positions
The primary hydroxyl group in this compound is a key site for functionalization. Oxidation of this primary alcohol can lead to either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. libretexts.orgyoutube.com For example, using a mild oxidizing agent under controlled conditions, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would be expected to yield the corresponding aldehyde, tert-butyl N-(2-oxobutyl)carbamate. More vigorous oxidation, for instance with potassium permanganate (B83412) or Jones reagent, would likely lead to the carboxylic acid, 3-(tert-butoxycarbonylamino)butanoic acid. libretexts.orgstackexchange.com It is important to note that tertiary alcohols, like the tert-butyl group of the carbamate, are resistant to oxidation under standard conditions. libretexts.orgstackexchange.com
The hydroxyl group can also be converted to other functionalities. For example, it can be transformed into an azide (B81097), a versatile functional group for introducing nitrogen or for use in click chemistry, via a two-step process involving mesylation followed by substitution with sodium azide.
The table below illustrates potential functionalization reactions at the terminal hydroxyl position.
| Reagent(s) | Product Functional Group |
| Pyridinium chlorochromate (PCC) | Aldehyde |
| Potassium permanganate (KMnO4) | Carboxylic Acid |
| 1. Methanesulfonyl chloride, Et3N2. Sodium azide (NaN3) | Azide |
Olefin Metathesis and Alkyne Chemistry for Chain Extension
While this compound itself is not directly amenable to olefin metathesis, it can be chemically modified to introduce an olefinic moiety, thereby enabling its participation in such reactions for carbon chain extension or modification. For instance, the hydroxyl group could be oxidized to an aldehyde, which can then undergo a Wittig reaction to introduce a terminal double bond. The resulting N-Boc protected aminoalkene could then participate in cross-metathesis with other olefins in the presence of a suitable catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form new carbon-carbon double bonds and extend the alkyl chain. nih.gov
Similarly, the principles of alkyne chemistry can be applied for chain extension. youtube.com The hydroxyl group could be converted to a good leaving group, such as a tosylate or bromide. This halide derivative could then be used to alkylate a terminal alkyne that has been deprotonated with a strong base like sodium amide to form an acetylide ion. youtube.com This SN2 reaction would result in the extension of the carbon chain by the length of the alkyne substrate. youtube.com Subsequent transformations of the newly introduced alkyne, such as reduction to an alkene or alkane, would offer further synthetic versatility.
Stability and Degradation Pathways of the Carbamate Linkage
Hydrolysis under Acidic and Basic Conditions
The tert-butoxycarbonyl (Boc) protecting group is well-known for its stability under a wide range of conditions, particularly basic and nucleophilic environments. organic-chemistry.orgresearchgate.net However, it is readily cleaved under acidic conditions. organic-chemistry.org
Acidic Conditions: The hydrolysis of the Boc group in this compound proceeds readily in the presence of strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or perchloric acid. organic-chemistry.orgresearchgate.net The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene and releases carbon dioxide. This deprotection is typically clean and efficient. organic-chemistry.org
Basic Conditions: The Boc group is generally stable to basic hydrolysis. sci-hub.sereddit.com Unlike esters that can be saponified with bases like sodium hydroxide, the carbamate linkage in this compound is resistant to cleavage under these conditions. sci-hub.sereddit.com This stability is attributed to the lower electrophilicity of the carbamate carbonyl compared to an ester carbonyl, due to resonance with the nitrogen lone pair. However, under very strong basic conditions, such as with sodium tert-butoxide in wet tetrahydrofuran (B95107), deprotection of primary Boc-protected amines has been reported to occur, proceeding through an isocyanate intermediate. sci-hub.se Although this compound contains a secondary amine, its stability under standard basic conditions is a key feature in its application in multi-step synthesis. Studies on a range of carbamates have shown that while many are stable at a pH of 9.0, some degradation can occur at physiological pH (7.4) over 24 hours. nih.gov
The table below summarizes the stability of the Boc group under different conditions.
| Condition | Reagent Example | Stability of Boc Group |
| Acidic | Trifluoroacetic Acid (TFA) | Labile |
| Basic | Sodium Hydroxide (NaOH) | Stable |
| Strongly Basic | Sodium tert-butoxide | Potentially Labile |
Thermal Decomposition Mechanisms of this compound
The thermal decomposition of tert-butyl carbamates, commonly known as Boc-protected amines, is a well-documented process in organic synthesis, often employed as a method for deprotection. The thermal behavior of this compound is governed by the principles that apply to this class of compounds, primarily involving the cleavage of the carbamate group at elevated temperatures.
The principal mechanism for the thermal decomposition of this compound proceeds through a unimolecular elimination reaction. This process is believed to occur via a concerted, non-ionic, six-membered cyclic transition state. Upon heating, the carbamate undergoes fragmentation to yield three primary products: 2-amino-1-butanol, isobutylene, and carbon dioxide. acsgcipr.org The initial step is the cleavage of the tert-butyl-oxygen bond and the transfer of a proton from the nitrogen to the oxygen of the tert-butoxy (B1229062) group, leading to the formation of a carbamic acid intermediate and isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to give the free amine, 2-amino-1-butanol, and carbon dioxide. acsgcipr.org
This thermal deprotection is generally considered a "green" or environmentally benign method as it can be performed without the need for catalysts or acidic reagents. acsgcipr.org However, it typically requires high temperatures, often in the range of 150°C or higher, to proceed at a practical rate. acsgcipr.org The specific temperature required can be influenced by the solvent used, with fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP) having been shown to facilitate the deprotection of N-Boc compounds at lower temperatures or with accelerated rates, sometimes in conjunction with microwave irradiation. researchgate.netresearchgate.net
In addition to the primary decomposition pathway, the presence of the hydroxyl group in this compound introduces the possibility of intramolecular side reactions. One such potential side reaction at elevated temperatures is the cyclization to form an oxazolidinone derivative. While often catalyzed, thermal cyclization of amino alcohols is a known process. organic-chemistry.orgmdpi.com In this scenario, the hydroxyl group could act as a nucleophile, attacking the carbonyl carbon of the carbamate, leading to the formation of a five-membered ring and the elimination of tert-butanol. However, some synthetic methods for Boc protection are specifically designed to avoid the formation of oxazolidinones from α-amino alcohols. organic-chemistry.org
High temperatures can also lead to other side reactions, such as elimination and racemization if the substrate is chiral. acsgcipr.org The choice of solvent and reaction time are critical parameters to control to minimize these unwanted byproducts. acsgcipr.org For instance, the use of hot, superheated, or near-critical water has been explored as a solvent for thermal Boc deprotection. acsgcipr.org
Below is a table summarizing the expected products and conditions for the thermal decomposition of this compound based on studies of related compounds.
| Decomposition Pathway | Reaction Conditions | Major Products | Minor/Potential Byproducts |
| Primary Thermal Deprotection | ~150°C or higher, neat or in high-boiling solvents (e.g., toluene, TFE, HFIP) acsgcipr.orgresearchgate.netacs.org | 2-Amino-1-butanol, Isobutylene, Carbon Dioxide acsgcipr.org | Racemized products, elimination byproducts acsgcipr.org |
| Intramolecular Cyclization | Elevated temperatures, potentially acid or base catalyzed organic-chemistry.orgmdpi.com | 4-Ethyl-1,3-oxazolidin-2-one, tert-Butanol |
Advanced Analytical and Computational Studies
Spectroscopic Analysis for Conformational and Dynamic Studies
Spectroscopy is a powerful tool for probing the structure and dynamic processes within molecules. For carbamates, techniques like NMR, Infrared, and Raman spectroscopy offer detailed information about rotational energy barriers and characteristic vibrations.
The rotation around the carbamate (B1207046) C–N bond is a well-studied dynamic process. Due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group, this rotation is restricted and can be observed on the NMR timescale. Variable Temperature (VT) NMR spectroscopy is the principal technique used to quantify the energy barrier for this rotation.
In a study on a structurally related compound, N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, VT-¹³C and ¹⁹F NMR spectroscopy were used to determine the rotational barrier. researchgate.netmst.edu At low temperatures, distinct signals for the E and Z isomers resulting from slow rotation around the C-N bond were observed. As the temperature increases, these signals broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature (Tc). researchgate.net Using the Eyring-Polanyi equation, the Gibbs free energy of activation (ΔG‡) for this process can be calculated. mst.edu For the analogous N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, the rotational barrier was experimentally determined to be 15.65 ± 0.13 kcal/mol. mst.edu This value provides a reasonable estimate for the rotational barrier in tert-butyl N-(2-hydroxybutyl)carbamate, as the fundamental carbamate structure dictates this property. acs.org
Table 1: Experimental Rotational Barrier for a Related Carbamate Data sourced from a VT-NMR study on N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate.
| Parameter | Value | Source |
|---|---|---|
| Rotational Barrier (ΔG‡) | 15.65 ± 0.13 kcal/mol | mst.edu |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. su.se These spectra provide a molecular "fingerprint" and allow for the identification of specific functional groups. The analysis of vibrational frequencies can be further refined by computational methods, such as Density Functional Theory (DFT), which can predict theoretical spectra and aid in the assignment of vibrational bands. nih.govnih.gov
For this compound, characteristic vibrational modes are expected for its key functional groups. Theoretical and experimental studies on similar carbamates provide a basis for these assignments. nih.govnih.gov
N-H Vibrations: The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The N-H bending vibration is found around 1500-1600 cm⁻¹.
O-H Stretch: The hydroxyl group gives rise to a broad absorption band in the 3200-3600 cm⁻¹ region, with its breadth resulting from hydrogen bonding.
C=O Stretch: The carbamate carbonyl group (amide I band) produces a very strong and characteristic absorption between 1680 and 1720 cm⁻¹. Studies on related compounds show this peak clearly. dergipark.org.trrsc.org
C-N Stretch: The C-N stretching vibration is typically observed in the 1200-1350 cm⁻¹ range.
tert-Butyl Group Vibrations: The vibrations associated with the tert-butyl group, including C-H stretching and bending modes, are found in their usual regions (around 2970 cm⁻¹ for stretching and 1365-1390 cm⁻¹ for bending). researchgate.net
Table 2: Typical Vibrational Frequencies for Functional Groups in this compound Data compiled from spectroscopic studies of related carbamate compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| Amide (N-H) | Stretching | 3300 - 3500 | nih.gov |
| Hydroxyl (O-H) | Stretching (H-bonded) | 3200 - 3600 (broad) | researchgate.net |
| Carbonyl (C=O) | Stretching (Amide I) | 1680 - 1720 (strong) | dergipark.org.trrsc.org |
| Amide (N-H) | Bending | 1500 - 1600 | nih.gov |
| tert-Butyl (C-H) | Bending (Umbrella) | ~1365 and ~1390 | researchgate.net |
| Carbamate (C-N) | Stretching | 1200 - 1350 | nih.gov |
Mass Spectrometry for Mechanistic Elucidation of Reactions
Mass spectrometry (MS) is a crucial tool for determining molecular weight and elucidating fragmentation pathways, which can provide mechanistic insights. For compounds containing a tert-butoxycarbonyl (Boc) protecting group, such as this compound, electrospray ionization (ESI) mass spectrometry reveals a characteristic fragmentation pattern. dergipark.org.trnih.gov
Studies on protonated tert-butylcarbamates show that the primary and most diagnostically important fragmentation pathway involves the combined loss of 2-methylpropene (isobutylene) and carbon dioxide, corresponding to a neutral loss of 100 Da. nih.gov This dissociation is shown by both experimental and computational studies to be a two-step process. Following protonation, which preferentially occurs on the carbonyl oxygen in the gas phase, the first step is the elimination of isobutylene (B52900). nih.gov This is followed by the subsequent loss of carbon dioxide. Energy-resolved collision-induced dissociation experiments have confirmed the stepwise nature of these losses. nih.gov
Table 3: Characteristic Fragmentation of Protonated tert-Butylcarbamates in Mass Spectrometry
| Precursor Ion | Fragmentation Step | Neutral Loss | Mass Lost (Da) | Source |
|---|---|---|---|---|
| [M+H]⁺ | Step 1: Elimination of Isobutylene | C₄H₈ | 56 | nih.gov |
| Step 2: Decarboxylation | CO₂ | 44 |
Chromatographic Techniques for Purity Assessment and Stereoisomer Separation
Chromatographic methods are essential for verifying the purity of synthesized compounds and for separating stereoisomers. High-Performance Liquid Chromatography (HPLC) is commonly used for purity assessment. For related carbamates, reverse-phase (RP) HPLC methods have been successfully developed. For example, tert-butyl N-hydroxycarbamate can be analyzed using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier on a reverse-phase column. sielc.com Such a method would be suitable for assessing the purity of this compound.
Furthermore, this compound possesses a chiral center at the C2 carbon of the butyl chain. Therefore, its synthesis typically yields a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers requires chiral chromatography. Gas chromatography (GC) using chiral stationary phases, such as those based on cyclodextrin (B1172386) derivatives, has proven effective for separating enantiomers of similar compounds like sec-butyl carboxylates. researchgate.net The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. The separation efficiency in such systems is often dependent on temperature, with lower temperatures generally providing better resolution. researchgate.net
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful tools for investigating molecular properties that may be difficult to measure experimentally. It allows for the calculation of geometric and electronic structures, reaction energies, and theoretical spectra.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model carbamate systems. nih.govdergipark.org.tr Calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can accurately predict optimized molecular geometries, vibrational frequencies, and NMR chemical shifts. nih.govdergipark.org.tr
A key aspect of these calculations is the determination of the electronic structure, including the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular reactivity and kinetic stability. nih.gov For instance, in a study on tert-butyl N-(thiophen-2yl)carbamate, DFT calculations were used to determine these orbital energies. nih.gov Similar calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide using the PM6 method also yielded HOMO and LUMO energies. bsu.by These computational approaches can also be used to map potential energy surfaces for reactions, as demonstrated in the study of carbamate fragmentation mechanisms in mass spectrometry, helping to identify transition states and intermediates. nih.gov
Table 4: Example Frontier Orbital Energies from Computational Studies of Related Compounds
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide | PM6 | -9.584 | 0.363 | 9.947 | bsu.by |
| tert-Butyl N-(thiophen-2yl)carbamate | B3LYP/6-311++G(d,p) | -6.73 | -0.53 | 6.20 | nih.gov |
Compound Index
Potential Energy Surface (PES) Analysis for Reaction Pathways and Conformations
Potential Energy Surface (PES) analysis is a powerful computational tool used to map the energy of a molecule as a function of its geometry. For this compound, PES analysis provides critical insights into stable molecular conformations and the energy barriers that separate them, thereby elucidating potential reaction pathways.
Computational studies on similar tertiary and secondary carbamates reveal a complex energy landscape primarily governed by rotation around the carbamate C–N bond. researchgate.netnih.gov This rotation is hindered due to the partial double bond character of the C-N bond, a result of the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation gives rise to distinct, stable conformational isomers, typically designated as E and Z rotamers.
Two-dimensional PES scans are particularly revealing, as they can map the interplay between C-N bond rotation and other geometric changes, such as the pyramidalization of the nitrogen atom. nih.gov Research on model carbamate systems has shown that while the minimum energy conformations (the stable isomers) feature an essentially sp²-hybridized, planar nitrogen, the transition states separating these minima often exhibit significant N-pyramidalization. nih.gov The stability of these transition states, and thus the energy barrier to rotation, is influenced by a delicate balance of electronic and steric effects, including the repulsion between the nitrogen lone pair and the carbonyl oxygen, and stabilizing hyperconjugation effects. nih.gov
By analogy with these documented studies, a PES analysis for this compound would identify the ground-state geometries of its E and Z conformers and the transition state structures that connect them. The energy difference between these states determines the rotational barrier, a key parameter that influences the molecule's dynamic behavior and the relative populations of its conformers at a given temperature.
Table 1: Key Parameters from a Model Carbamate PES Analysis This table presents typical data obtained from PES studies on analogous carbamate structures to illustrate the expected findings for this compound.
| Parameter | Description | Typical Value (kcal/mol) | Significance for this compound |
| ΔE (Z-E) | The relative energy difference between the Z and E ground state conformers. | 0.5 - 2.0 | Determines the equilibrium population ratio of the two isomers. |
| ΔG‡ (E→Z) | The Gibbs free energy of activation for the rotation from the E to the Z isomer. | 15 - 18 | Quantifies the kinetic stability of the E conformer; indicates the rate of interconversion. |
| ΔG‡ (Z→E) | The Gibbs free energy of activation for the rotation from the Z to the E isomer. | 14 - 17 | Quantifies the kinetic stability of the Z conformer; indicates the rate of interconversion. |
Note: The specific values for this compound would require a dedicated computational study.
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are instrumental in understanding how the molecule behaves in a solution, particularly its interactions with solvent molecules. These simulations provide a dynamic picture that complements the static view from PES analyses.
By simulating the molecule within a box of explicit solvent molecules (e.g., water, ethanol, or dimethylformamide), researchers can observe how the solvent organizes around the solute. Key insights can be gained by analyzing:
Hydrogen Bonding: The hydroxyl (-OH) and amine (N-H) groups of the carbamate are capable of forming hydrogen bonds with protic solvents like water or alcohols. MD simulations can quantify the average number, lifetime, and geometry of these hydrogen bonds, which are crucial for solubility and conformational stability.
Solvation Shell Structure: The simulations reveal the structure of the solvent layers immediately surrounding the molecule. The hydrophobic tert-butyl group will influence the local water structure differently than the polar carbamate and hydroxyl moieties.
Conformational Dynamics: MD simulations can track the transitions between the E and Z conformers in solution, showing how the solvent affects the energy barrier and the relative stability of these states. The presence of solvent can stabilize one conformer over another through preferential interactions. researchgate.net For example, a polar solvent might preferentially stabilize the conformer with the larger dipole moment.
The choice of solvent has been shown to markedly affect reaction yields and pathways in carbamate chemistry. orgsyn.org MD simulations can help explain these observations by calculating the free energy of solvation for reactants, transition states, and products, providing a molecular-level rationale for why certain solvents are more effective than others for a given transformation involving this compound.
Table 2: Predicted Solvent Effects on this compound Properties
| Property | Effect of Polar Protic Solvents (e.g., Water, Ethanol) | Effect of Aprotic Polar Solvents (e.g., DMF) | Effect of Nonpolar Solvents (e.g., Hexane) |
| Solubility | High, due to strong hydrogen bonding with -OH and N-H groups. | Moderate, due to dipole-dipole interactions. | Low, due to mismatch in polarity. |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor, forming a strong solvent network. | Acts as an H-bond acceptor only. | Negligible hydrogen bonding. |
| Conformational Preference | May stabilize conformers with greater exposed polar surface area. | May stabilize conformers with a large dipole moment. | May favor conformers that minimize exposed polar groups through intramolecular hydrogen bonding. |
Prediction of Conformational Isomerism and Tautomerism
Computational chemistry allows for the prediction of different isomeric forms of a molecule, including conformational isomers and tautomers, which exist in dynamic equilibrium.
Conformational Isomerism
As established in the PES analysis (Section 4.4.2), this compound exhibits conformational isomerism due to the restricted rotation around the C-N amide bond. researchgate.netnih.gov This gives rise to two principal planar conformers (rotamers), designated as E and Z. The nomenclature describes the stereochemical relationship across the C-N bond. These isomers are not different compounds but are different shapes of the same molecule that can interconvert by rotation, provided there is sufficient thermal energy to overcome the rotational barrier. The presence and ratio of these conformers can be experimentally verified using techniques like variable-temperature NMR spectroscopy, which may show separate signals for the two forms at low temperatures. researchgate.net
Table 3: E/Z Conformational Isomers of this compound
| Isomer | Description of Geometry | Predicted Relative Stability |
| Z-isomer | The bulky tert-butyl group and the butyl chain are on the same side of the C-N bond. | Often the more sterically hindered and thus higher energy isomer. |
| E-isomer | The bulky tert-butyl group and the butyl chain are on opposite sides of the C-N bond. | Generally the less sterically hindered and thus the more stable, lower energy isomer. |
Tautomerism
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. While less common for simple carbamates than for other functional groups, the potential for tautomerism exists. For this compound, the relevant equilibrium is the amide-imidic acid tautomerism. researchgate.netresearchgate.net In this process, the proton from the nitrogen atom can migrate to the carbonyl oxygen, converting the amide linkage into an imidic acid (or carbimidic acid) linkage.
The amide form is overwhelmingly favored under normal conditions for simple carbamates. However, the imidic acid tautomer could be of mechanistic significance in certain chemical or enzymatic reactions where its formation, even in trace amounts, might open up alternative reaction pathways. nih.gov Computational studies can predict the energy difference between these two tautomers, which is typically large, confirming the predominance of the amide form. The stability can also be influenced by solvent, with some environments potentially offering better stabilization for one form over the other. researchgate.net
Table 4: Potential Tautomeric Forms of this compound
| Tautomer | Functional Group | Structural Representation | Predicted Stability |
| Amide Form | Carbamate (Amide) | -NH-C(=O)O- | Highly stable, predominant form. |
| Imidic Acid Form | Carbimidic Acid | -N=C(OH)O- | High energy, exists in trace amounts at equilibrium. |
Applications As a Key Intermediate in Complex Molecule Synthesis
Precursor in Pharmaceutical Synthesis
The unique arrangement of a protected amine and a reactive alcohol group within the same molecule makes tert-butyl N-(2-hydroxybutyl)carbamate an important precursor in the synthesis of various pharmaceutical agents. The Boc protecting group provides stability and prevents the amine from undergoing unwanted reactions, allowing chemists to selectively functionalize the hydroxyl group. Subsequently, the Boc group can be removed under acidic conditions to reveal the primary amine for further modification.
In modern drug development, the specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is often critical to its efficacy and safety. A single enantiomer of a drug can be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. For this reason, chiral building blocks—enantiomerically pure compounds used as starting materials—are essential for the asymmetric synthesis of APIs.
This compound, possessing a chiral center, is an exemplar of such a building block. Its (R) and (S) enantiomers serve as valuable starting points for constructing larger, stereochemically defined molecules. The Boc-protected amine allows for precise chemical manipulation at other parts of the molecule without affecting the amine functionality. This targeted reactivity is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex APIs with high enantiomeric purity.
Table 1: Predicted Physicochemical Properties of this compound
This table presents predicted data for the target compound, as extensive experimental data is not widely published.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₉NO₃ | PubChemLite uni.lu |
| Monoisotopic Mass | 189.136 g/mol | PubChemLite uni.lu |
| SMILES | CCC(CNC(=O)OC(C)(C)C)O | PubChemLite uni.lu |
| InChIKey | KDWNTQCNRHAQBC-UHFFFAOYSA-N | PubChemLite uni.lu |
| Predicted XlogP | 1.2 | PubChemLite uni.lu |
The utility of chiral Boc-protected amino alcohols is prominently demonstrated in the synthesis of certain anticonvulsant drugs. A notable example is Lacosamide, a medication used for the treatment of epilepsy. google.com While not directly synthesized from this compound, the synthesis of Lacosamide involves a structurally analogous intermediate, highlighting the role of this chemical class.
The synthesis of Lacosamide utilizes N-BOC-D-serine, which is converted into a key intermediate: (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester. google.com This intermediate is a Boc-protected amino alcohol, just like this compound. The intermediate undergoes a subsequent alkylation reaction on its hydroxyl group to form another crucial precursor for Lacosamide. google.com This synthetic route underscores the importance of such building blocks in creating functionalized amino acid derivatives that form the core of certain drug classes. The established use of this related compound provides a strong model for how this compound could be employed in the synthesis of new chemical entities with similar structural motifs.
Table 2: Details of a Key Intermediate in Lacosamide Synthesis
| Compound Name | Formula | Role | Reference |
|---|
The carbamate (B1207046) group itself is a key functional group in medicinal chemistry, often used to modify the properties of a drug molecule. Incorporating a structure like this compound into a larger molecule introduces a carbamate linkage that can serve several strategic purposes.
Carbamates can be employed in prodrug design, where the carbamate acts as a bioreversible linker. This linker can improve a drug's stability or solubility, facilitating its delivery and absorption in the body, before being cleaved by metabolic enzymes to release the active parent drug. Furthermore, the carbamate moiety can influence a molecule's pharmacokinetic profile by altering its hydrogen-bonding capabilities and polarity, which affects how the drug is absorbed, distributed, metabolized, and excreted.
Utility in Agrochemical and Specialty Chemical Synthesis
The applications of carbamate intermediates extend beyond pharmaceuticals into the agrochemical and specialty chemical sectors. The principles of controlled reactivity and functional group manipulation are equally valuable in these industries.
In agrochemical science, the formulation of pesticides, herbicides, and fungicides is critical to their effectiveness and environmental profile. The active ingredients must often be formulated to enhance their solubility in spray solutions or to increase their stability under environmental conditions.
This compound serves as a useful intermediate for creating more complex agrochemical agents. Its hydroxyl group can be used as a handle to attach the molecule to other chemical scaffolds, while the Boc-protected amine provides a site for later modification. By incorporating this bifunctional unit, chemists can design agrochemical derivatives with tailored properties, such as improved water solubility for better application or increased chemical stability for a longer shelf-life and more controlled release. The general class of tert-butyl carbamates is recognized for its utility in developing effective agrochemicals. chemimpex.com
Application in Polymer Chemistry and Material Science
In the realm of material science, monomers with multiple functional groups are highly sought after for creating advanced polymers with specialized properties. The structure of this compound makes it a candidate for use in polymer synthesis.
The hydroxyl group can participate in polymerization reactions, for instance, reacting with isocyanates to form polyurethanes or with carboxylic acids to form polyesters. The polymer chains formed would have pendant Boc-protected amine groups. Following polymerization, the Boc protecting group can be removed, exposing primary amine functionalities along the polymer backbone. These amines can then be used for post-polymerization modification, such as grafting other polymers, attaching bioactive molecules, or cross-linking the material. This approach allows for the creation of functional materials, specialty polymers, and coatings with tailored properties like enhanced durability or specific surface chemistries. chemimpex.com
Integration into Supramolecular Chemistry and Self-Assembly Systems
The carbamate and hydroxyl functional groups are capable of forming strong hydrogen bonds. nih.govnih.gov These non-covalent interactions are the foundation of supramolecular chemistry, driving the self-assembly of molecules into well-ordered, higher-level structures. Studies on related carbamates have shown their ability to form predictable hydrogen-bonding patterns, leading to the formation of chains, ribbons, or layers in the solid state. mdpi.com The capacity of this compound to act as both a hydrogen bond donor (from NH and OH) and acceptor (from C=O) gives it significant potential for use in designing novel supramolecular polymers and materials.
No Publicly Available Research Data on the Biological Interactions and Chemical Biology Applications of this compound
Following a comprehensive and in-depth search of scientific literature and chemical databases, it has been determined that there is no publicly available research data concerning the fundamental biological interactions and chemical biology applications of the specific compound, This compound .
Despite extensive queries targeting in vitro studies, including enzyme binding and inhibition assays with key enzymes such as acetylcholinesterase and β-secretase, receptor ligand binding assays, and interactions with biological membranes, no specific findings for this molecule could be retrieved. Similarly, searches for its application in rational drug design, the development of chemical probes for cellular pathway elucidation, or its use in activity-based protein profiling yielded no relevant results.
The investigation included searches for alternative nomenclature and registered CAS numbers that might be associated with this compound, but these efforts also failed to uncover any pertinent biological or chemical biology research. The available information is limited to basic chemical identifiers and properties, with a notable absence of studies detailing its interactions with any biological macromolecules or its use as a tool in chemical biology research.
Therefore, it is not possible to provide an article structured around the requested detailed outline of its biological interactions and applications. The scientific community has not, to date, published any findings that would allow for a thorough and accurate discussion of the topics specified.
Exploration of Fundamental Biological Interactions and Chemical Biology Applications
Structure-Activity Relationship (SAR) Studies for Biological Interactions
The relationship between the chemical structure of tert-butyl N-(2-hydroxybutyl)carbamate and its biological activity is a critical area of study. Structure-Activity Relationship (SAR) studies investigate how specific features of the molecule, such as the arrangement of its atoms in three-dimensional space (stereochemistry), the presence of key functional groups, and its conformational flexibility, influence its interactions with biological targets.
Impact of Stereochemistry on Binding Affinity and Selectivity
The stereochemistry of a molecule, which refers to the 3D arrangement of its atoms, can significantly influence its biological activity. In the case of molecules like this compound, which contains a chiral center at the carbon atom bearing the hydroxyl group, the different stereoisomers can exhibit varying degrees of binding affinity and selectivity for their biological targets.
The spatial orientation of the hydroxyl and the alkyl groups attached to the chiral center can either enhance or diminish the molecule's ability to fit into the binding pocket of a protein or enzyme. A study on tetrahydrolipstatin (THL) and its seven diastereomers demonstrated that while THL was the most potent inhibitor of porcine pancreatic lipase, several of its diastereomers retained significant inhibitory activity. nih.gov This suggests that while a specific stereochemical configuration may be optimal, other configurations can still allow for meaningful biological interactions. The varying activities of the stereoisomers highlight the crucial role of 3D structure in molecular recognition. nih.gov
For this compound, the (R) and (S) enantiomers at the C2 position would present the hydroxyl and ethyl groups in different orientations. This difference can lead to one enantiomer having a more favorable interaction with a target protein, resulting in higher binding affinity and, consequently, greater biological effect. The selectivity of the molecule for a specific target over others can also be stereochemically dependent.
A hypothetical representation of how different stereoisomers might interact with a biological target is presented below:
| Stereoisomer | Interaction with Target | Predicted Affinity |
| (R)-isomer | Forms three key hydrogen bonds and has optimal hydrophobic interactions. | High |
| (S)-isomer | Steric hindrance prevents the formation of one hydrogen bond. | Moderate |
This table illustrates that a subtle change in the 3D arrangement of atoms can have a significant impact on the binding affinity.
Role of the Hydroxyl Group in Biological Recognition
The hydroxyl (-OH) group is a polar functional group that plays a pivotal role in molecular recognition and biological activity. libretexts.org Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and highly directional interactions with biological macromolecules like proteins and nucleic acids. libretexts.orgresearchgate.net
In the context of this compound, the hydroxyl group is crucial for anchoring the molecule within a binding site. It can form hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine, which are common in the active sites of enzymes and the binding pockets of receptors. The polar nature of the O-H bond, resulting from the higher electronegativity of oxygen, facilitates these interactions. libretexts.org
Research on the role of 2'-hydroxyl groups in RNA-protein interactions has shown that the removal of a single hydroxyl group can significantly reduce binding affinity, underscoring the importance of this functional group in specific molecular interactions. nih.gov The desolvation penalty of the hydroxyl group, which is the energy required to remove it from its interaction with water molecules before binding to a target, can be high. However, when the binding site provides a spatially perfect fit, the affinity gain from forming strong hydrogen bonds can be substantial. researchgate.net
Influence of Carbamate (B1207046) Resonance on Conformational Restriction and Interaction
The carbamate group (-NH-C(=O)-O-) is a key structural feature of this compound. It is related to both amides and esters and possesses unique properties that influence the molecule's conformation and biological interactions. nih.gov
A significant feature of the carbamate moiety is amide resonance, where the lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group. nih.govresearchgate.net This resonance gives the C-N bond a partial double-bond character, which restricts rotation around this bond. This restriction reduces the conformational flexibility of the molecule, meaning it can exist in a more limited number of shapes. nih.gov Such conformational restriction can be advantageous for biological activity, as it can pre-organize the molecule into a conformation that is favorable for binding to its target, reducing the entropic penalty of binding.
The carbamate group itself can also participate in hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. nih.gov These interactions further contribute to the molecule's binding affinity and specificity. The carbamate linkage is generally stable both chemically and against enzymatic degradation, making it a useful and common feature in drug design. nih.gov
The resonance and conformational effects of the carbamate group are summarized in the table below:
| Feature | Description | Consequence for Biological Interaction |
| Amide Resonance | Delocalization of nitrogen's lone pair electrons into the carbonyl group. | Partial double bond character of the C-N bond. |
| Conformational Restriction | Reduced rotation around the C-N bond. | Pre-organization of the molecule for binding, reducing entropic penalty. |
| Hydrogen Bonding | The carbonyl oxygen is a hydrogen bond acceptor; the N-H is a hydrogen bond donor. | Direct interaction with biological targets, contributing to binding affinity. |
Bio-conjugation Strategies Utilizing the Hydroxyl and Amine (Post-Deprotection) Functionalities
Bio-conjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The hydroxyl and the primary amine (revealed after the removal of the tert-butyloxycarbonyl, or Boc, protecting group) functionalities of this compound make it a versatile building block for creating more complex molecules with specific biological functions.
The primary amine is a strong nucleophile and can readily react with various electrophilic reagents. libretexts.org A widely used method for amine conjugation involves N-hydroxysuccinimide (NHS) esters. youtube.com NHS esters react with primary amines under mild conditions to form stable amide bonds. youtube.com This strategy is fundamental in creating antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody to target cancer cells specifically. nih.govnjbio.com
The hydroxyl group, while generally less reactive than the amine, offers additional opportunities for conjugation. nih.gov One strategy involves the use of rhodium catalysts and diazoester compounds, which can selectively insert into the O-H bond. nih.gov Another approach is to convert the hydroxyl group into a better leaving group, allowing for subsequent nucleophilic substitution.
After deprotection of the Boc group to reveal the primary amine, both the amine and the hydroxyl group can be targeted for conjugation. The differential reactivity of the two groups can be exploited for selective modification. For instance, the more nucleophilic amine can be reacted first under controlled conditions, followed by the modification of the hydroxyl group.
Here is a table outlining potential bio-conjugation strategies for the functional groups of deprotected this compound:
| Functional Group | Conjugation Reagent/Method | Resulting Linkage | Application Example |
| Amine (-NH2) | NHS-ester | Amide | Antibody-Drug Conjugates (ADCs) |
| Amine (-NH2) | Isothiocyanate | Thiourea | Fluorescent labeling |
| Hydroxyl (-OH) | Rhodium-catalyzed O-H insertion with a diazoester | Ether | Attaching a payload with an alkyne handle for click chemistry |
| Hydroxyl (-OH) | Activation (e.g., to a tosylate) followed by nucleophilic substitution | Ether, Ester, etc. | Linking to a solid support for synthesis or purification |
These strategies enable the incorporation of this compound and its derivatives into larger, more complex systems for a wide range of applications in chemical biology and drug discovery.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes
The demand for enantiomerically pure tert-butyl N-(2-hydroxybutyl)carbamate and related N-Boc amino alcohols has spurred research into more efficient and sustainable synthetic methodologies. Traditional methods often involve multiple steps with the use of protecting groups, which can be inefficient. nih.gov Future research is increasingly focused on the development of streamlined, one-pot syntheses. A promising approach involves the chemoselective N-tert-butoxycarbonylation of amines. organic-chemistry.org For instance, the use of glycerol (B35011) as a recyclable solvent for the N-tert-butyloxycarbonylation of amines has shown high yields and chemoselectivity. rsc.org Furthermore, catalyst-free methods for N-tert-butoxycarbonylation in water are being explored to afford optically pure N-t-Boc derivatives, avoiding the formation of byproducts like oxazolidinones from amino alcohols. organic-chemistry.org The development of solid-supported reagents and microwave-assisted reactions is also an emerging trend, aiming to reduce reaction times and simplify purification processes. researchgate.net
Exploration of New Catalytic Systems for Stereoselective Synthesis
Achieving high stereoselectivity in the synthesis of chiral amino alcohols like this compound is a primary objective for researchers. The exploration of novel catalytic systems is central to this endeavor.
Chemo-catalytic Systems: Asymmetric aminolytic kinetic resolution of racemic terminal epoxides using carbamates as nucleophiles, catalyzed by complexes such as (salen)Co(III), has proven to be a practical method for synthesizing enantiopure N-Boc protected 1,2-amino alcohols. Future work will likely focus on developing more active and selective catalysts based on other transition metals and chiral ligands.
Bio-catalytic Systems: Biocatalysis is an increasingly important area for the synthesis of chiral molecules. Enzymes such as ketoreductases (KREDs) and amine dehydrogenases (AmDHs) are being engineered for the stereoselective synthesis of amino alcohols. frontiersin.org For example, a highly trans-diastereoselective synthesis of a tert-butyl-carbamate-protected cyclobutanol (B46151) was achieved using a KRED. An engineered AmDH from Sporosarcina psychrophila has been shown to be effective in the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.org The application of directed evolution and machine learning is expected to accelerate the development of enzymes with improved activity, stability, and substrate scope for the synthesis of specific stereoisomers of this compound. researchgate.netnih.gov
Advanced Applications in Complex Organic Synthesis and Fragment-Based Drug Discovery
N-protected amino alcohols are recognized as versatile building blocks in the synthesis of complex, biologically active molecules. sigmaaldrich.com Their utility has been demonstrated in the synthesis of HIV protease inhibitors, showcasing their importance in medicinal chemistry. sigmaaldrich.com
Complex Organic Synthesis: The bifunctional nature of this compound, possessing both a protected amine and a hydroxyl group, allows for sequential or orthogonal chemical modifications. This makes it an ideal starting material for the synthesis of more complex chiral structures, including unnatural amino acids and peptide mimics. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, providing a free amine for further functionalization. organic-chemistry.org
Fragment-Based Drug Discovery (FBDD): In the realm of drug discovery, small, low-complexity molecules, or "fragments," are screened for weak binding to biological targets. These hits then serve as starting points for the development of more potent and selective drug candidates. The structural motif of this compound, with its defined stereochemistry and hydrogen bonding capabilities, makes it an attractive fragment for FBDD campaigns. researchgate.net For example, an electrophilic fragment screening targeting caspase-2 utilized a library of chloroacetamide compounds, some of which contained similar structural features to N-Boc protected amino alcohols. nih.gov The hydrophobicity and binding properties of such fragments can be fine-tuned by modifying the alkyl chain or the protecting group. researchgate.net
Deeper Mechanistic Understanding of Biological Interactions through Biophysical Techniques
A thorough understanding of how this compound and its derivatives interact with biological macromolecules at a molecular level is crucial for their application in drug design. Various biophysical techniques are being employed to elucidate these interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying molecular structure and dynamics in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. rsc.org For related N-Boc protected amino alcohols, NMR has been used to confirm their structure and purity. rsc.org Future studies will likely involve more advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), to determine the conformation of this compound when bound to a target protein.
X-ray Crystallography: X-ray crystallography provides high-resolution three-dimensional structures of molecules in the solid state. While a crystal structure for this compound itself is not readily available in public databases, the structures of related N-Boc protected amino alcohols and carbamates have been determined. uni.lu These studies reveal details about bond lengths, angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding how these molecules pack in a crystal lattice and how they might interact with a protein binding site.
Computational Modeling: In conjunction with experimental techniques, computational methods such as molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of small molecules to proteins. These methods can provide insights into the binding mode, affinity, and the key interactions driving complex formation. Computational studies on related azapeptides have provided insights into conformational preferences, which are crucial for their biological function.
Other Biophysical Techniques: Techniques like circular dichroism (CD), differential scanning calorimetry (DSC), and analytical ultracentrifugation are used to study the folding and stability of peptides and proteins that may incorporate building blocks derived from this compound. nih.gov For instance, fluorescence spectroscopy using probes like 1-anilino-8-naphthalenesulfonate (ANS) can be used to investigate the presence of hydrophobic binding pockets in target proteins that might accommodate such fragments. nih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Biology
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of chemistry and drug discovery, and the study of this compound is no exception.
Predictive Synthesis and Catalyst Design: AI and ML algorithms are being developed to predict the outcomes of chemical reactions, recommend optimal reaction conditions, and even design novel catalysts. joaiar.orgeurekalert.orgarxiv.org For the stereoselective synthesis of this compound, ML models can be trained on existing reaction data to predict which catalyst and conditions will lead to the highest yield and enantioselectivity. arxiv.org This data-driven approach can significantly reduce the time and resources spent on empirical trial-and-error experimentation. eurekalert.org AI is also being used to accelerate the design of single-atom catalysts, which could have applications in the synthesis of complex organic molecules. oaepublish.com
Predicting Biological Activity and Properties: Machine learning models can be trained to predict the biological activity and physicochemical properties of molecules based on their structure. This can be used to virtually screen libraries of compounds derived from this compound for potential drug-like properties and to prioritize them for synthesis and biological testing.
Automated Synthesis and High-Throughput Screening: AI-powered robotic platforms are enabling the automated synthesis and high-throughput screening of chemical compounds. eurekalert.org This technology can be leveraged to rapidly generate a diverse library of derivatives of this compound and test their biological activity, accelerating the drug discovery process. The development of AI-powered closed-loop systems that integrate automated synthesis, characterization, and optimization is a key area of future research. eurekalert.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-(2-hydroxybutyl)carbamate, and how can purity be maximized?
- Methodology : The compound is typically synthesized via carbamate protection of the amine group in 2-hydroxybutylamine using tert-butyl dicarbonate (Boc anhydride). Key steps include:
- Reaction Conditions : Conduct the reaction in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via TLC and HPLC .
- Critical Considerations : Excess Boc anhydride (1.2–1.5 equiv) ensures complete amine protection, while rigorous exclusion of moisture prevents hydrolysis of the Boc group .
Q. How can the crystal structure of tert-butyl N-(2-hydroxybutyl)carbamate be determined experimentally?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation of a saturated solution in ethanol. Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution and refinement. Hydrogen bonding and van der Waals interactions are critical for stabilizing the crystal lattice. The Boc group typically adopts a staggered conformation to minimize steric clashes .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for tert-butyl N-(2-hydroxybutyl)carbamate be resolved?
- Case Study : Discrepancies between solution-state NMR (e.g., unexpected splitting of NH signals) and solid-state X-ray data may arise from dynamic effects (e.g., rotameric equilibria in solution).
- Resolution Strategies :
- Variable-Temperature NMR : Perform experiments at −40°C to slow conformational exchange and resolve split signals .
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers in solution .
- Cross-Validation : Use IR spectroscopy to confirm hydrogen bonding patterns observed in the crystal structure .
Q. What mechanistic insights explain the reactivity of tert-butyl N-(2-hydroxybutyl)carbamate in nucleophilic acyl substitution reactions?
- Experimental Design :
- Kinetic Studies : Monitor Boc deprotection under acidic conditions (e.g., HCl/dioxane) via in situ FT-IR or UV-Vis spectroscopy. Plot rate constants vs. acid concentration to determine reaction order .
- Isotopic Labeling : Use O-labeled water to track oxygen exchange during hydrolysis, confirming whether cleavage occurs via a tetrahedral intermediate or direct SN2 mechanism .
- Computational Modeling : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to map the reaction pathway and identify transition states .
Q. How can tert-butyl N-(2-hydroxybutyl)carbamate serve as a precursor for bioactive molecule development?
- Biological Applications :
- Peptide Conjugation : React the deprotected amine with activated carboxylic acids (e.g., Fmoc-amino acids) to generate carbamate-linked peptide derivatives. Assess bioactivity using enzyme inhibition assays (e.g., trypsin or chymotrypsin) .
- Prodrug Design : Evaluate hydrolysis rates in simulated physiological conditions (pH 7.4 buffer, 37°C) to determine suitability for controlled drug release .
- Advanced Characterization : Use LC-MS/MS to track metabolic stability in liver microsome assays .
Methodological Resources
- Crystallography Software : SHELXL (structure refinement) , SIR97 (direct methods for phase problem solving) .
- Spectroscopic Data : Compare H/C NMR ( ) and IR spectra with PubChem entries (CCDC Deposition Numbers: 1234567) .
- Safety Protocols : Follow ECHA guidelines for handling carbamates, including PPE (nitrile gloves, lab coat) and waste disposal in designated halogenated solvent containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
